molecular formula C17H19NO3S B288330 2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl ethyl ether

2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl ethyl ether

Cat. No. B288330
M. Wt: 317.4 g/mol
InChI Key: UMMAPXQJTGYMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl ethyl ether, also known as SU6656, is a selective inhibitor of Src family kinases. It was first discovered by researchers at Sugen Inc., and has since been widely used in scientific research for its ability to selectively inhibit the activity of Src kinases.

Mechanism of Action

2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl ethyl ether acts as a competitive inhibitor of the ATP-binding site of Src kinases, thereby preventing the phosphorylation of downstream substrates. This leads to the inhibition of downstream signaling pathways that are regulated by Src kinases, ultimately resulting in the suppression of cellular proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl ethyl ether can effectively inhibit the activity of Src kinases in a variety of cell types, including cancer cells, osteoclasts, and platelets. This inhibition leads to a decrease in cell proliferation and survival, as well as a reduction in bone resorption and platelet aggregation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl ethyl ether in laboratory experiments is its selectivity for Src kinases. This allows researchers to specifically target the activity of these kinases without affecting other signaling pathways. However, one limitation of using 2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl ethyl ether is its relatively low potency compared to other Src kinase inhibitors. This can make it difficult to achieve complete inhibition of Src kinase activity in certain experimental settings.

Future Directions

There are several potential future directions for research involving 2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl ethyl ether. One area of interest is the development of more potent and selective Src kinase inhibitors that can be used in clinical settings. Another potential direction is the investigation of the role of Src kinases in the development of drug resistance in cancer cells, and the potential use of Src kinase inhibitors in combination with other therapies to overcome this resistance. Additionally, the use of 2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl ethyl ether in the treatment of other diseases such as osteoporosis and cardiovascular disease warrants further investigation.

Synthesis Methods

The synthesis of 2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl ethyl ether involves several steps, including the reaction of 2,3-dihydro-1H-indole with sulfonyl chloride, followed by the reaction of the resulting product with 4-methylphenyl ethyl ether. The final product is then purified using column chromatography. This synthesis method has been well-established and is widely used in laboratories around the world.

Scientific Research Applications

2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl ethyl ether has been extensively used in scientific research for its ability to selectively inhibit the activity of Src kinases. Src kinases are a family of non-receptor tyrosine kinases that play a crucial role in regulating cellular processes such as proliferation, differentiation, and survival. Aberrant activation of Src kinases has been implicated in a variety of human diseases, including cancer, osteoporosis, and cardiovascular disease.

properties

Product Name

2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl ethyl ether

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

1-(2-ethoxy-5-methylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C17H19NO3S/c1-3-21-16-9-8-13(2)12-17(16)22(19,20)18-11-10-14-6-4-5-7-15(14)18/h4-9,12H,3,10-11H2,1-2H3

InChI Key

UMMAPXQJTGYMAS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCC3=CC=CC=C32

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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